molecular formula C7H12BNO2S B13345198 (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid

Katalognummer: B13345198
Molekulargewicht: 185.06 g/mol
InChI-Schlüssel: GSYOTCUSTSAXJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with an ethyl(methyl)amino group and a boronic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with an organoboron reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the boronic acid group can produce boranes.

Wissenschaftliche Forschungsanwendungen

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies . The thiophene ring can interact with aromatic residues in proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-boronic acid: Lacks the ethyl(methyl)amino group, making it less versatile in certain applications.

    (5-(Methylamino)thiophen-2-yl)boronic acid: Similar structure but with a different substituent on the amino group, which can affect its reactivity and binding properties.

Uniqueness

(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is unique due to the presence of both the ethyl(methyl)amino group and the boronic acid group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H12BNO2S

Molekulargewicht

185.06 g/mol

IUPAC-Name

[5-[ethyl(methyl)amino]thiophen-2-yl]boronic acid

InChI

InChI=1S/C7H12BNO2S/c1-3-9(2)7-5-4-6(12-7)8(10)11/h4-5,10-11H,3H2,1-2H3

InChI-Schlüssel

GSYOTCUSTSAXJQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(S1)N(C)CC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.